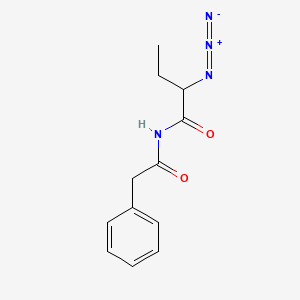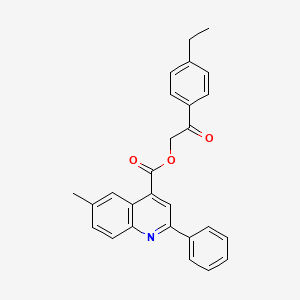
2-Azido-N-phenylacetyl-butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-N-phenylacetyl-butyramide is an organic compound with the molecular formula C12H14N4O2 and a molecular weight of 246.27 g/mol . This compound is characterized by the presence of an azido group (-N3) attached to a phenylacetyl-butyramide structure. It is primarily used in proteomics research and other scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-N-phenylacetyl-butyramide typically involves the reaction of phenylacetyl chloride with butyramide in the presence of a base to form N-phenylacetyl-butyramide. This intermediate is then treated with sodium azide (NaN3) under suitable conditions to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-N-phenylacetyl-butyramide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen Gas (H2) and Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions.
Major Products Formed
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
Applications De Recherche Scientifique
2-Azido-N-phenylacetyl-butyramide has several scientific research applications, including:
Proteomics Research: Used as a building block for the synthesis of peptides and proteins with azido modifications, enabling site-specific labeling and functionalization.
Chemical Biology: Utilized in the study of biological processes through bioorthogonal chemistry, allowing for the tracking and manipulation of biomolecules in living systems.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industrial Applications: Employed in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Azido-N-phenylacetyl-butyramide primarily involves the reactivity of the azido group. The azido group can undergo bioorthogonal reactions, such as the Staudinger ligation and click chemistry, to form covalent bonds with target molecules. These reactions are highly specific and do not interfere with endogenous biological processes, making the compound valuable for labeling and tracking biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azidoacetamide: Similar in structure but lacks the phenylacetyl and butyramide groups.
2-Azido-N-phenylacetamide: Similar but lacks the butyramide group.
2-Azido-N-benzylacetamide: Similar but has a benzyl group instead of the phenylacetyl group.
Uniqueness
2-Azido-N-phenylacetyl-butyramide is unique due to its specific combination of the azido group with the phenylacetyl and butyramide moieties. This structure provides distinct reactivity and properties, making it particularly useful in proteomics and chemical biology research .
Propriétés
Formule moléculaire |
C12H14N4O2 |
|---|---|
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
2-azido-N-(2-phenylacetyl)butanamide |
InChI |
InChI=1S/C12H14N4O2/c1-2-10(15-16-13)12(18)14-11(17)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,17,18) |
Clé InChI |
IZIOFBWVIYLYHQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC(=O)CC1=CC=CC=C1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12048850.png)
![2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12048868.png)

![4-[({[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12048876.png)




![4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B12048885.png)
![{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12048889.png)

